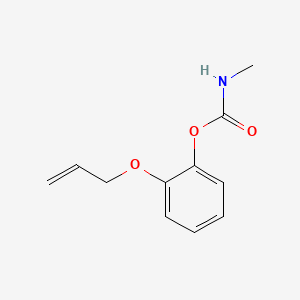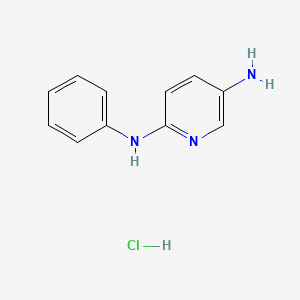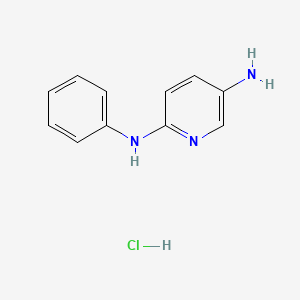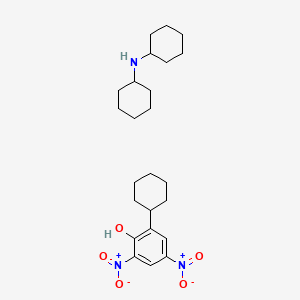
Chloroethoxymagnesium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroethoxymagnesium is an organometallic compound with the molecular formula C₂H₅ClMgO. It is a derivative of magnesium and is known for its reactivity and utility in various chemical reactions. This compound is often used in organic synthesis due to its ability to act as a nucleophile and participate in various transformations.
準備方法
Synthetic Routes and Reaction Conditions: Chloroethoxymagnesium can be synthesized through the reaction of magnesium with ethyl chloride in the presence of an ether solvent. The reaction typically proceeds as follows: [ \text{Mg} + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{ClMg} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where magnesium turnings are reacted with ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
化学反応の分析
Types of Reactions: Chloroethoxymagnesium undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to its nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Solvents: Ether solvents like diethyl ether or tetrahydrofuran (THF) are typically used to stabilize the reactive intermediate.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reacting this compound with an aldehyde typically yields a secondary alcohol.
科学的研究の応用
Chloroethoxymagnesium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for research purposes.
Industry: It is used in the production of various fine chemicals and intermediates.
作用機序
The mechanism by which chloroethoxymagnesium exerts its effects involves its role as a nucleophile. It attacks electrophilic centers in molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Ethylmagnesium chloride: Similar in structure but lacks the chloroethoxy group.
Methylmagnesium chloride: Another Grignard reagent with a methyl group instead of an ethyl group.
Phenylmagnesium bromide: Contains a phenyl group and bromide instead of ethyl and chloride.
Uniqueness: Chloroethoxymagnesium is unique due to its specific reactivity profile, which is influenced by the presence of both the chloro and ethoxy groups. This makes it particularly useful in certain synthetic applications where other Grignard reagents may not be as effective.
特性
CAS番号 |
25764-17-4 |
|---|---|
分子式 |
C2H5ClMgO |
分子量 |
104.82 g/mol |
IUPAC名 |
magnesium;ethanolate;chloride |
InChI |
InChI=1S/C2H5O.ClH.Mg/c1-2-3;;/h2H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
KRTCPMDBLDWJQY-UHFFFAOYSA-M |
正規SMILES |
CC[O-].[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


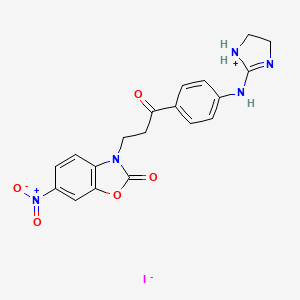
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
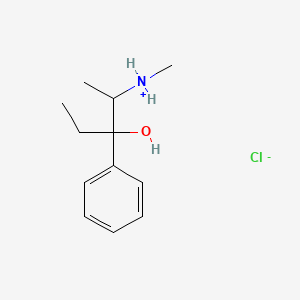
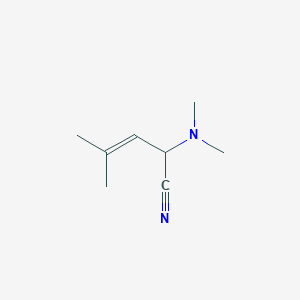
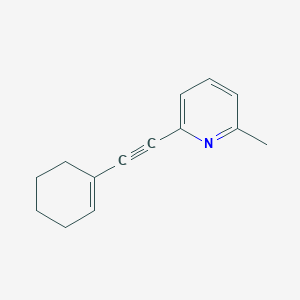
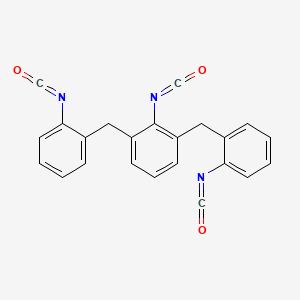
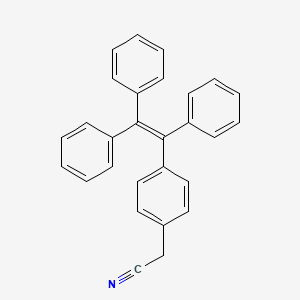
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
